molecular formula C11H13BrSi B1598272 (3-Bromophenylethynyl)trimethylsilane CAS No. 3989-13-7

(3-Bromophenylethynyl)trimethylsilane

Cat. No. B1598272
Key on ui cas rn: 3989-13-7
M. Wt: 253.21 g/mol
InChI Key: BXXMHQYHYOTTPM-UHFFFAOYSA-N
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Patent
US04912097

Procedure details

Under an inert atmosphere, 9.5 g of the compound of Step A were introduced into 100 g of tetrahydrofuran, and at 25° C.±3° C., over 15 minutes, 69 ml of a 0.8M solution of magnesium ethyl bromide were added, with stirring for 15 minutes at 25° C. Then, over 2 minutes and without cooling, 8 ml of trimethylsilyl chloride were added with stirring for 30 minutes at 25° C. The reaction mixture was poured into a 2M aqueous solution of NH4Cl and was extracted with ether, dried, filtered, and the filtrate was concentrated to dryness by distilling under reduced pressure then rectified to obtain 12.1 g of 3-(trimethylsilylethynyl)bromobenzene with a boiling point at 0.05 mm/Hg=78° to 84° C.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
magnesium ethyl bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]#[CH:9])[CH:3]=1.C(Br)C.[Mg].[CH3:14][Si:15](Cl)([CH3:17])[CH3:16].[NH4+].[Cl-]>O1CCCC1>[CH3:14][Si:15]([C:9]#[C:8][C:4]1[CH:3]=[C:2]([Br:1])[CH:7]=[CH:6][CH:5]=1)([CH3:17])[CH3:16] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
BrC1=CC(=CC=C1)C#C
Name
Quantity
100 g
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
magnesium ethyl bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)Br.[Mg]
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
with stirring for 15 minutes at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
Then, over 2 minutes
Duration
2 min
TEMPERATURE
Type
TEMPERATURE
Details
without cooling
STIRRING
Type
STIRRING
Details
with stirring for 30 minutes at 25° C
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
was extracted with ether
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness
DISTILLATION
Type
DISTILLATION
Details
by distilling under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C[Si](C)(C)C#CC=1C=C(C=CC1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 12.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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